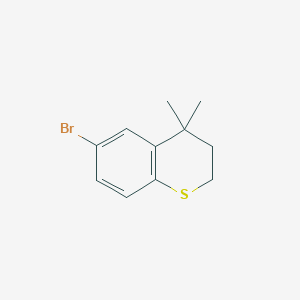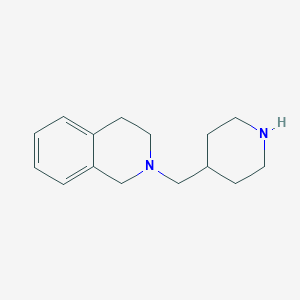
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is an organic compound belonging to the isoquinoline family of compounds. It is a heterocyclic aromatic compound, which is found in several pharmaceutical drugs and plant-derived natural products. It is known for its pharmacological properties, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Isoquinoline is also used as a reagent in organic synthesis, and in the production of dyes and pigments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- involves the reduction of commercially available 1,2,3,4-tetrahydroisoquinoline followed by alkylation with 4-piperidinemethanol. The reduction can be carried out using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride, while the alkylation can be performed using alkyl halides or tosylates.
Starting Materials
1,2,3,4-tetrahydroisoquinoline, 4-piperidinemethanol, Reducing agent (e.g. sodium borohydride or lithium aluminum hydride), Alkyl halide or tosylate (for alkylation)
Reaction
1. Reduction of 1,2,3,4-tetrahydroisoquinoline using a reducing agent to obtain 1,2,3,4-tetrahydroisoquinoline., 2. Alkylation of 1,2,3,4-tetrahydroisoquinoline with 4-piperidinemethanol using an alkyl halide or tosylate to obtain Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-.
科学研究应用
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has been studied extensively in scientific research. It has been used as a model compound to study the structure and reactivity of heterocyclic aromatic compounds. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids. Additionally, it has been studied for its potential therapeutic applications, such as its anticonvulsant, analgesic, and anti-inflammatory effects.
作用机制
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is not fully understood. However, it is believed to act by binding to certain receptors in the brain, such as the GABAA receptor. This binding is thought to modulate the activity of neurotransmitters, such as GABA and glutamate, which are involved in the regulation of pain and seizure activity.
生化和生理效应
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has been studied for its biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, it has been found to have neuroprotective and antioxidant effects. It has also been found to have some anti-cancer effects, although further research is needed to determine its exact mechanism of action.
实验室实验的优点和局限性
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has several advantages and limitations when used in laboratory experiments. One of the main advantages is its availability, as it can be easily synthesized in the laboratory. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, it is also relatively insoluble in water, which can limit its use in certain experiments.
未来方向
The potential applications of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- are vast and there are many future directions that can be explored. One potential direction is to further study its biochemical and physiological effects. Additionally, further research can be done to explore its potential therapeutic applications, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, further research can be done to explore its potential applications in the synthesis of natural products, such as alkaloids and terpenoids. Finally, further research can be done to explore its potential applications in the production of dyes and pigments.
属性
IUPAC Name |
2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFTZAHBWSLXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426096 |
Source


|
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
CAS RN |
120848-56-8 |
Source


|
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

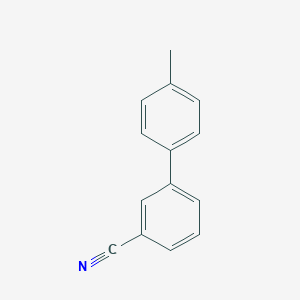
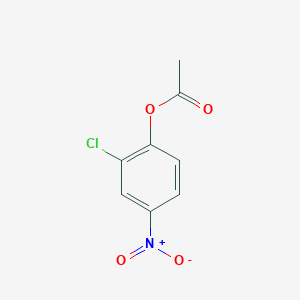
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)
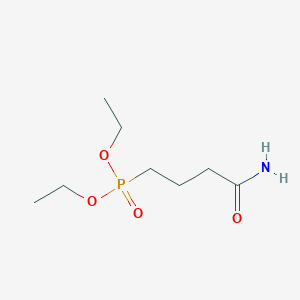
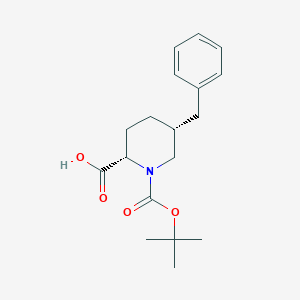
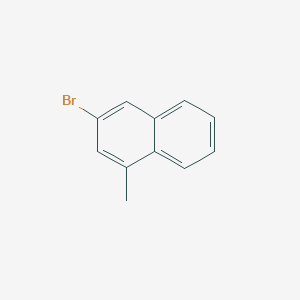


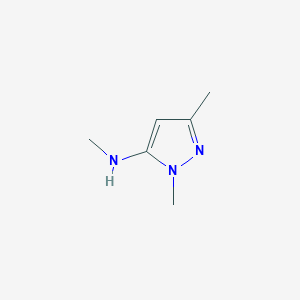
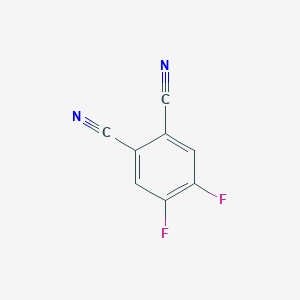

![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)

